1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine
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Overview
Description
1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine is a complex organic compound characterized by the presence of two pyrrolidine rings attached to a phenyl group through sulfonyl linkages. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 3-aminophenylsulfonyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives, such as:
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
N-(3-pyrrolidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide: Contains a benzothiophene moiety, offering different biological activities.
The uniqueness of this compound lies in its dual pyrrolidine rings and specific sulfonyl linkages, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and development, particularly in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-21(18,15-8-1-2-9-15)13-6-5-7-14(12-13)22(19,20)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZXRKILPQLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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